1-(4-Methoxyphenyl)-4-(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)piperazine
Description
1-(4-Methoxyphenyl)-4-(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)piperazine is a piperazine derivative characterized by a 4-methoxyphenyl group at the 1-position and a 4-methyl-2-phenyl-1,3-thiazole-5-carbonyl moiety at the 4-position of the piperazine ring. This compound’s structural complexity suggests possible applications in medicinal chemistry, particularly as a ligand for receptors or enzymes .
Properties
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-(4-methyl-2-phenyl-1,3-thiazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-16-20(28-21(23-16)17-6-4-3-5-7-17)22(26)25-14-12-24(13-15-25)18-8-10-19(27-2)11-9-18/h3-11H,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALPBDOESFYIFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-Methoxyphenyl)-4-(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)piperazine (commonly referred to as MPTP ) represents a significant class of thiazole derivatives known for their diverse biological activities. Thiazole compounds have garnered attention in medicinal chemistry due to their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure
MPTP has the molecular formula and a molecular weight of 414.50 g/mol . The compound features a piperazine ring substituted with a methoxyphenyl group and a thiazole moiety, which is essential for its biological activity.
1. Antitumor Activity
Thiazole derivatives, including MPTP, have shown promising antitumor activity. Studies indicate that compounds with thiazole rings exhibit significant cytotoxic effects against various cancer cell lines. For instance, the presence of electron-donating groups such as the methoxy group enhances the cytotoxic potential of these compounds.
Table 1: Antitumor Activity of Thiazole Derivatives
2. Anticonvulsant Activity
Research has demonstrated that thiazole derivatives possess anticonvulsant properties. For example, MPTP's structural similarities with other active thiazoles suggest it may also exhibit similar effects in preventing seizures.
3. Antimicrobial Activity
Thiazole compounds have been reported to exhibit antimicrobial properties against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
The biological activities of MPTP can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Thiazoles often inhibit key enzymes involved in cancer cell proliferation and survival, such as PDE-4 and USP7 .
- Reactive Oxygen Species (ROS) Modulation : Some derivatives exhibit antioxidant properties by scavenging free radicals, thereby protecting against oxidative stress .
- Protein Interaction : Molecular dynamics studies reveal that MPTP interacts with target proteins primarily through hydrophobic contacts, which is crucial for its biological efficacy .
Case Studies
Recent studies have explored the synthesis and biological evaluation of MPTP analogs:
- Synthesis and Evaluation : A study synthesized MPTP and evaluated its activity against prostate cancer cells, demonstrating significant inhibition compared to standard treatments .
- Structure-Activity Relationship (SAR) : SAR studies indicate that modifications on the thiazole ring can enhance the anticancer activity of MPTP by optimizing interactions with target proteins .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity:
Research indicates that derivatives of piperazine compounds, including those incorporating thiazole rings, exhibit significant anticancer properties. For instance, studies have shown that thiazole-containing compounds can inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting proliferation .
Antimicrobial Properties:
Piperazine derivatives are well-known for their antimicrobial activities. The compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies demonstrated that it possesses substantial activity against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Anti-inflammatory Effects:
Compounds similar to 1-(4-Methoxyphenyl)-4-(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)piperazine have been synthesized and tested for anti-inflammatory properties. These studies often utilize models like carrageenan-induced paw edema in mice to evaluate the efficacy of these compounds in reducing inflammation . The results indicate promising anti-inflammatory activity which warrants further investigation.
-
Synthesis and Biological Evaluation:
A study published in the Journal of Medicinal Chemistry reported the synthesis of various thiazole-piperazine derivatives and their biological evaluations. The results indicated that certain structural modifications enhanced their anti-inflammatory and anticancer activities significantly . -
Antioxidant Activity Assessment:
Another study focused on the antioxidant properties of similar compounds, utilizing DPPH radical scavenging assays to measure their effectiveness. The results highlighted the importance of specific functional groups in enhancing antioxidant activity . -
Pharmacological Insights:
A comprehensive review on piperazine derivatives outlined their pharmacological profiles, emphasizing their role as versatile scaffolds in drug discovery. The review discussed various modifications to enhance bioactivity against multiple targets .
Chemical Reactions Analysis
Nucleophilic Substitution at Piperazine Nitrogen
The secondary amine groups in the piperazine ring exhibit nucleophilic reactivity, enabling alkylation and acylation reactions.
Key Observations :
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (e.g., DMF) under basic conditions to form tertiary amines.
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Acylation : Forms amide derivatives when treated with acyl chlorides (e.g., acetyl chloride) or anhydrides.
Example Reaction :
Conditions :
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Temperature: 60–80°C
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Solvent: Dichloromethane or DMF
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Catalysts: Triethylamine or KCO
Electrophilic Aromatic Substitution on Thiazole Ring
The thiazole moiety undergoes electrophilic substitution at the 5-position due to electron-donating effects from the methyl and phenyl groups.
Documented Reactions :
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Nitration : Forms nitro derivatives under mixed acid (HNO/HSO) conditions .
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Halogenation : Reacts with bromine or chlorine in acetic acid to yield halogenated thiazoles .
Reactivity Comparison :
| Position | Reactivity | Example Product |
|---|---|---|
| 5 | High | 5-Nitro-thiazole |
| 4 | Moderate | 4-Bromo-thiazole |
Hydrolysis of Amide Bond
The carbonyl group linking piperazine and thiazole is susceptible to hydrolysis under strongly acidic or basic conditions:
Conditions and Outcomes :
| Condition | Product |
|---|---|
| 6M HCl, reflux | Piperazine derivative + Thiazole-5-carboxylic acid |
| NaOH (aq), 100°C | Sodium salt of thiazole acid + Free piperazine |
Mechanistic Insight :
Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, while base-mediated cleavage involves hydroxide attack at the electrophilic carbonyl carbon .
Oxidation Reactions
The methyl group on the thiazole ring can undergo oxidation to a carboxylic acid under strong oxidizing agents:
Example :
Conditions :
Complexation with Metal Ions
The nitrogen atoms in the piperazine and thiazole rings act as ligands for transition metals:
Documented Complexes :
| Metal Ion | Coordination Site | Application |
|---|---|---|
| Cu(II) | Piperazine N, Thiazole N | Catalytic studies |
| Fe(III) | Thiazole S | Material science |
Synthesis : Conducted in ethanol/water mixtures at room temperature .
Photochemical Reactions
The methoxyphenyl group undergoes photodegradation under UV light, leading to demethylation or ring-opening products:
Key Findings :
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Demethylation : Forms hydroxylated derivatives.
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Ring Cleavage : Observed in prolonged UV exposure (>300 nm).
Biological Activity Modulation via Structural Modifications
Derivatives synthesized via the above reactions exhibit varied pharmacological profiles:
| Reaction Type | Biological Activity Observed | Target Receptor |
|---|---|---|
| Alkylation | Serotonin (5-HT) antagonism | CNS disorders |
| Acylation | Antimicrobial activity | Bacterial enzymes |
| Nitration | Anticancer properties | Topoisomerase II |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Estimated via empirical formula (C22H22N3O2S).
Key Differences and Implications
Substituent Position and Electronic Effects
- Heterocyclic Moieties : The 4-methyl-2-phenyl-1,3-thiazole-5-carbonyl group in the target compound introduces sulfur-based aromaticity, contrasting with pyrazole () or oxadiazole () rings in analogues. Thiazoles may enhance metabolic stability or lipophilicity compared to pyrazoles .
Research Findings and Implications
- The methoxy group may improve solubility relative to nitro-substituted analogues .
- Bulkiness: The thiazole-carbonyl group’s steric bulk may hinder off-target interactions, enhancing selectivity over simpler phenylpiperazines .
Q & A
Q. What are the established synthetic methodologies for 1-(4-Methoxyphenyl)-4-(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)piperazine?
The compound is synthesized via coupling reactions between substituted benzoic acids and piperazine derivatives. Key steps include:
- Cyclization : Formation of the thiazole ring using reagents like phosphorus oxychloride at elevated temperatures (120°C) .
- Acylation : Reaction of 1-(4-methoxyphenyl)piperazine with activated acylating agents (e.g., benzoyl chlorides) in dichloromethane (DCM) with a base such as N,N-diisopropylethylamine .
- Purification : Crystallization with ether or flash chromatography to isolate the final product .
Q. How is structural characterization performed for this compound?
Characterization involves:
- Spectroscopy : IR for functional group identification (e.g., carbonyl stretch at ~1650 cm⁻¹) and H/C NMR for substituent analysis (e.g., methoxy protons at δ ~3.8 ppm) .
- Elemental Analysis : Confirmation of molecular composition (e.g., %C, %H, %N) .
- X-ray Crystallography : Resolving hydrogen bonding patterns (e.g., C–H⋯O interactions) and supramolecular assembly .
Q. What safety precautions are recommended for handling this compound?
- Personal Protective Equipment (PPE) : Gloves, lab coat, and eye protection to prevent skin/eye irritation .
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .
- Storage : Keep in a cool, dry place away from oxidizers to prevent decomposition .
Advanced Research Questions
Q. How do structural modifications at the aroyl group influence biological activity?
Substituents on the aroyl group (e.g., halogens, hydroxy, or methoxy) significantly impact activity:
- Electron-Withdrawing Groups (e.g., Cl) : Enhance enzyme inhibition (e.g., carbonic anhydrase II) by increasing electrophilicity at the active site .
- Hydrogen-Bonding Groups (e.g., OH) : Promote supramolecular interactions (e.g., O–H⋯O bonds), affecting solubility and bioavailability .
- Steric Effects : Bulky substituents (e.g., iodobenzoyl) may reduce binding affinity due to steric hindrance .
Q. What strategies resolve discrepancies in reported biological activities of piperazine derivatives?
- Comparative Assays : Standardize enzyme inhibition protocols (e.g., hCA I/II assays) to control variables like pH and substrate concentration .
- Structural-Activity Relationship (SAR) Studies : Correlate substituent effects (e.g., para- vs. ortho-substitution) with activity trends .
- Crystallographic Data : Use X-ray structures to identify binding modes and validate mechanistic hypotheses .
Q. How do hydrogen bonding and crystal packing affect the compound's physicochemical properties?
- C–H⋯O Bonds : Stabilize crystal lattices, influencing melting points and solubility. For example, disordered aroyl rings in halogenated derivatives reduce lattice stability .
- π-π Stacking : Aromatic interactions in 2-fluorobenzoyl derivatives improve thermal stability but may reduce dissolution rates .
- Polymorphism : Variations in packing motifs (e.g., chains vs. sheets) can lead to differing bioavailabilities .
Data Contradiction Analysis
Q. Why do some studies report conflicting cytotoxic activities for similar piperazine derivatives?
Discrepancies arise from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times .
- Substituent Position : Meta-substituted derivatives may show lower activity compared to para-substituted analogs due to altered binding geometries .
- Purity Issues : Impurities in intermediates (e.g., thiourea byproducts) can skew bioactivity results .
Methodological Recommendations
Q. What analytical techniques are critical for optimizing synthetic yields?
- Reaction Monitoring : TLC or HPLC to track intermediate formation (e.g., pyrazole-4-carbonyl chloride) .
- Temperature Control : Maintain 120°C during cyclization to avoid side reactions .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for acylation to enhance reactivity .
Q. How can computational modeling enhance SAR studies for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
